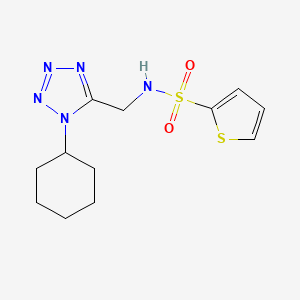

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S2/c18-21(19,12-7-4-8-20-12)13-9-11-14-15-16-17(11)10-5-2-1-3-6-10/h4,7-8,10,13H,1-3,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSPIZFIBDVZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved through a [2+3] cycloaddition reaction between a nitrile and an azide, often using triethyl orthoformate and sodium azide.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

Sulfonamide Formation: The thiophene-2-sulfonamide moiety is typically synthesized by sulfonation of thiophene followed by amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a bioisostere for carboxylic acids, which can enhance drug stability and bioavailability.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrazole-Containing Benzenamine Derivatives (5a–5j Series)

The 5a–5j series (Evidences 1–3, 5) shares a core structure of N-((1-cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)benzenamine derivatives. These compounds differ in substituents on the benzenamine ring (e.g., halogens, nitro, methyl groups). Key comparisons include:

Table 1: Physical Properties and Substituent Effects

Key Observations :

- Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., Cl, F) increase melting points (e.g., 5h: 210°C) compared to alkyl-substituted derivatives (5j: 183°C) due to enhanced intermolecular interactions .

- Spectral Trends : Halogenated derivatives show distinct IR absorptions (e.g., C-F at ~1260 cm⁻¹) and NMR shifts (e.g., aromatic protons downfield for chloro groups) .

- Synthetic Yields : Unsubstituted benzenamine (5a) achieves the highest yield (98%), while bulky or polar substituents (e.g., nitro in 5i: 86%) reduce efficiency slightly .

Thiophene Sulfonamide Derivatives

and –9 describe thiophene sulfonamides with heteroaryl or indole substituents, synthesized via Pd-mediated coupling or microwave-assisted reactions. Examples include:

Table 2: Thiophene Sulfonamide Variants

Comparison with Target Compound :

- Structural Divergence : Unlike the 5a–5j series, these compounds lack the tetrazole moiety but share the thiophene sulfonamide group. The target compound’s cyclohexyl-tetrazole may enhance lipophilicity compared to pyrimidine or indole substituents.

- Synthetic Methods : The target compound’s synthesis likely differs from Pd-mediated routes (–9), possibly involving Au-catalyzed multicomponent reactions similar to 5a–5j ().

Pharmacological and Functional Insights

While explicit data for the target compound are unavailable, structural analogs provide clues:

- 5a–5j Series: No biological data reported, but sulfonamide-tetrazole hybrids are often explored for antimicrobial or anticancer activity.

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features, including a tetrazole ring and a thiophene moiety. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula: C₁₃H₁₇N₅O₂S

Molecular Weight: 291.37 g/mol

CAS Number: 920440-52-4

The biological activity of this compound is primarily attributed to its ability to mimic carboxylate groups, allowing it to interact with enzyme active sites or receptor binding pockets. This interaction can lead to:

- Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Modulation: It may also influence receptor functions, affecting signaling pathways associated with inflammation and other biological processes.

Medicinal Chemistry Applications

This compound has been investigated for its potential as a bioisostere for carboxylic acids, enhancing drug stability and bioavailability. Its unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's effectiveness as an inhibitor of carbonic anhydrase (CA), particularly isoforms hCA II, hCA IX, and hCA XII. These isoforms are crucial in various physiological processes, including acid-base balance and fluid secretion. The inhibition constants (K_i) for these isoforms were found to be in the subnanomolar range, indicating potent inhibitory activity .

| Isoform | Inhibition Constant (K_i) |

|---|---|

| hCA II | Subnanomolar |

| hCA IX | Subnanomolar |

| hCA XII | Subnanomolar |

Case Studies

-

Anti-inflammatory Activity:

A study demonstrated that the compound significantly reduced TNF-alpha production in human monocytic cell lines (THP1), indicating its potential as an anti-inflammatory agent. The IC₅₀ value was reported at 0.283 mM, showcasing its effectiveness compared to other known compounds . -

Cancer Research:

The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15). The cytotoxicity assays indicated over 90% inhibition of cell proliferation at optimal concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide, and how can reaction efficiency be optimized?

- Methodology : A two-step approach is typically employed:

Tetrazole Formation : Cyclohexylamine reacts with sodium azide and a nitrile source under acidic conditions to generate the 1-cyclohexyl-1H-tetrazole core.

Sulfonamide Coupling : The tetrazole intermediate is alkylated with a thiophene-2-sulfonamide derivative using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C. Reaction progress is monitored via TLC (30% EtOAc/hexane, Rf ~0.44) .

- Optimization : Adjusting catalyst loading (10 wt%), reaction time (~1 hour), and temperature control minimizes by-products. Post-reaction purification via recrystallization in aqueous acetic acid enhances yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?

- Techniques :

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm<sup>-1</sup>) and tetrazole C=N absorption (~1600 cm<sup>-1</sup>) .

- <sup>1</sup>H NMR : Look for cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), tetrazole CH2 (δ ~4.5 ppm), and thiophene protons (δ 6.8–7.5 ppm) .

- HRMS (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with <5 ppm mass error .

Q. How can researchers screen this compound for preliminary biological activity?

- In Vitro Assays :

- Antitumor Activity : Use the NCI-60 cell line panel, following protocols for sulfonamide derivatives (e.g., 48-hour incubation, IC50 determination via MTT assay) .

- Enzyme Inhibition : Test against target enzymes (e.g., IRE1α endonuclease) using fluorescence-based assays with STF-083010 as a reference inhibitor .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-tetrazole hybrids?

- Cross-Validation :

Replicate assays under standardized conditions (e.g., pH, solvent controls) to eliminate environmental variability.

Perform dose-response curves across multiple cell lines to assess selectivity .

Use X-ray crystallography (SHELX suite) to correlate activity with structural features like sulfonamide conformation or tetrazole hydrogen bonding .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Modification Strategies :

- Tetrazole Substitution : Replace cyclohexyl with other aliphatic/aromatic groups (e.g., allyl, benzyl) to assess steric/electronic effects.

- Sulfonamide Variants : Introduce halogenated or heterocyclic thiophene substituents (e.g., 5-bromo-thiophene) to enhance binding affinity .

- Analytical Tools :

- Molecular Docking : Use AutoDock Vina to predict interactions with targets like IRE1α or cancer-related enzymes.

- Pharmacokinetic Profiling : Measure logP (HPLC) and metabolic stability (microsomal assay) to prioritize lead candidates .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how does conformation impact function?

- Methods :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mix). Refine using SHELXL, focusing on sulfonamide torsion angles and tetrazole planarity .

- Functional Insights :

- Hydrogen Bonding : Tetrazole N-H groups often interact with catalytic residues (e.g., in enzyme active sites), while sulfonamide S=O groups stabilize protein backbone contacts .

Q. How can researchers address low solubility or stability during in vivo studies?

- Formulation Strategies :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen to enhance bioavailability.

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) for sustained release, validated via dynamic light scattering (DLS) .

- Analytical Validation :

- Stability Testing : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (37°C) over 24 hours using HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.